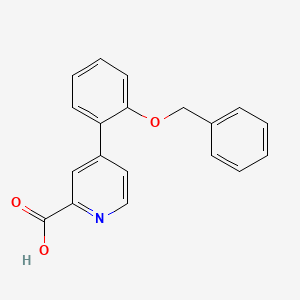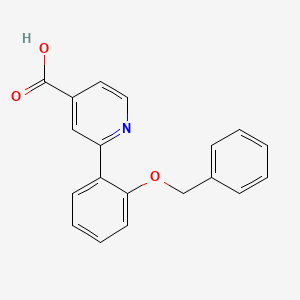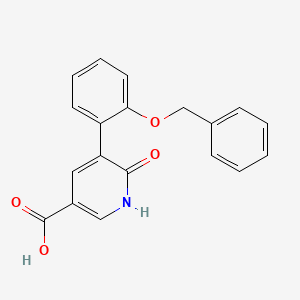
4-(2-Benzyloxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzyloxyphenyl)picolinic acid, or 4-BPA, is a synthetic organic compound that has been utilized in a variety of scientific research applications. It is an aromatic compound containing a phenyl ring and a pyridine ring, with a benzyloxy group attached to the phenyl ring. 4-BPA is a colorless solid that is insoluble in water, but soluble in organic solvents. It is used in a variety of research applications, including organic synthesis, biochemistry, and drug development.
Applications De Recherche Scientifique
4-BPA has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. It is used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. In biochemistry, it is used as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. In drug development, 4-BPA is used as a substrate for the synthesis of pharmaceuticals.
Mécanisme D'action
4-BPA is believed to act as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. In the case of cytochrome P450, 4-BPA binds to the heme group of the enzyme, preventing the enzyme from catalyzing its reaction. In the case of acetylcholinesterase, 4-BPA binds to the active site of the enzyme, preventing the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
4-BPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-BPA inhibits the activity of cytochrome P450 and acetylcholinesterase. In vivo studies have demonstrated that 4-BPA has anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, 4-BPA has been shown to reduce the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-BPA in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is widely available. Additionally, it is soluble in organic solvents, making it easy to use in a variety of reactions. However, there are several limitations to its use. 4-BPA has a low solubility in water, making it difficult to use in aqueous solutions. Furthermore, it can be toxic to cells at high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 4-BPA in scientific research. One potential direction is the development of new pharmaceuticals using 4-BPA as a substrate. Additionally, 4-BPA could be used to develop new inhibitors of enzymes, such as cytochrome P450 and acetylcholinesterase. Furthermore, 4-BPA could be used to develop new treatments for diseases, such as cancer and Alzheimer's disease. Finally, 4-BPA could be used to develop new methods of synthesizing complex organic molecules.
Méthodes De Synthèse
4-BPA can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille coupling reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide in the presence of a strong base. The reaction produces an ether and an alkoxide ion. The Mitsunobu reaction utilizes a phosphine and an alcohol to produce an ether. The Stille coupling reaction involves the reaction of an organotin compound and an organohalide to produce an alkyl-aryl ether.
Propriétés
IUPAC Name |
4-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-12-15(10-11-20-17)16-8-4-5-9-18(16)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTTYRJQJMTPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














